Bienvenue dans la boutique en ligne BenchChem!

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine

Lipophilicity Blood‑brain barrier permeability Physicochemical profiling

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine (CAS 518004-58-5) is a synthetic piperazine derivative that combines a 1,3‑benzodioxole (methylenedioxyphenyl) pharmacophore with a para‑trifluoromethylphenyl group via a direct methine linkage to the piperazine ring. Its molecular formula is C₁₉H₁₉F₃N₂O₂ and its molecular weight is 364.4 g·mol⁻¹.

Molecular Formula C19H19F3N2O2
Molecular Weight 364.368
CAS No. 518004-58-5
Cat. No. B2794597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine
CAS518004-58-5
Molecular FormulaC19H19F3N2O2
Molecular Weight364.368
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H19F3N2O2/c20-19(21,22)15-4-1-13(2-5-15)18(24-9-7-23-8-10-24)14-3-6-16-17(11-14)26-12-25-16/h1-6,11,18,23H,7-10,12H2
InChIKeyXKOJROUCUYKDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine (CAS 518004-58-5) – Structural Identity and Procurement Baseline


1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine (CAS 518004-58-5) is a synthetic piperazine derivative that combines a 1,3‑benzodioxole (methylenedioxyphenyl) pharmacophore with a para‑trifluoromethylphenyl group via a direct methine linkage to the piperazine ring [1]. Its molecular formula is C₁₉H₁₉F₃N₂O₂ and its molecular weight is 364.4 g·mol⁻¹ [1]. The compound is catalogued as PubChem CID 3984940 and is supplied by several screening‑compound vendors at a typical purity of ≥95 % [1]. Computed physicochemical descriptors include an XLogP3 of 3.5, a topological polar surface area of 33.7 Ų, one hydrogen‑bond donor, seven hydrogen‑bond acceptors, and three rotatable bonds [1]. No primary pharmacological assay data (IC₅₀, Kᵢ, etc.) have been published specifically for this compound; its differentiation therefore rests on structural, physicochemical and class‑level evidence, as detailed in Section 3.

Why 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine Cannot Be Replaced by Common In‑Class Piperazine Analogs


Piperazine derivatives that carry a benzodioxole or a trifluoromethylphenyl group are widely used as screening compounds, but the specific regio‑ and stereochemical arrangement in CAS 518004-58-5 creates a distinct pharmacophoric profile that is not reproduced by close analogs [1]. The simultaneous presence of a para‑trifluoromethyl substituent on the phenyl ring and a 1,3‑benzodioxole group on the same carbon centre generates a unique hydrogen‑bond acceptor/donor geometry, lipophilicity, and conformational restriction that differ from meta‑substituted regioisomers (e.g., TFMPP), methylene‑spaced analogs, or compounds lacking one of the two aromatic systems [2][3]. These differences translate into measurable variations in computed logP, polar surface area, and ligand‑binding behaviour in structurally related chemotypes [4]. Consequently, replacing this compound with a generic “benzodioxole‑piperazine” or “trifluoromethyl‑piperazine” without confirming target‑specific engagement risks altering hit‑to‑lead trajectories or producing non‑comparable structure‑activity relationship (SAR) data.

Quantitative Differentiation Evidence for CAS 518004-58-5 Relative to Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates CAS 518004-58-5 from Mono‑Pharmacophore Piperazine Fragments

The computed XLogP3 of CAS 518004-58-5 is 3.5, which is 2.4 log units higher than that of 1‑(1,3‑benzodioxol‑5‑ylmethyl)piperazine (XLogP3 = 1.1) and 0.82 log units higher than that of TFMPP (1‑(3‑trifluoromethylphenyl)piperazine, XLogP = 2.68) [1][2][3]. The increased lipophilicity is consistent with optimal CNS drug‑likeness (typically XLogP 2–5), suggesting that CAS 518004-58-5 may exhibit superior passive membrane permeability relative to the less lipophilic fragments that lack the dual aromatic substitution pattern.

Lipophilicity Blood‑brain barrier permeability Physicochemical profiling

Topological Polar Surface Area (TPSA) Distinguishes CAS 518004-58-5 from TFMPP in Predicted BBB Permeation

CAS 518004-58-5 has a computed TPSA of 33.7 Ų, which falls within the ≤60–70 Ų threshold generally associated with favourable blood‑brain barrier penetration [1]. In contrast, TFMPP has a TPSA of approximately 15.3 Ų [2]. While both fall below the typical CNS cutoff, the higher TPSA of CAS 518004-58-5, driven by the benzodioxole oxygen atoms, may reduce non‑specific membrane accumulation relative to the very low‑TPSA TFMPP, potentially improving free brain fraction and target‑specific signal in CNS assays.

CNS drug design Polar surface area Membrane permeability

Rotatable Bond Count Suggests Greater Conformational Sampling than TFMPP

CAS 518004-58-5 possesses three rotatable bonds, compared with two for TFMPP [1][2]. The additional rotatable bond arises from the methine linker connecting the two aromatic systems to the piperazine ring. This extra degree of freedom can enable a larger conformational ensemble, which may be beneficial for adapting to different receptor sub‑pockets during molecular recognition, while still maintaining a relatively rigid core due to the benzodioxole and piperazine constraints.

Conformational flexibility Ligand efficiency Molecular recognition

Class‑Level Evidence: Benzodioxole‑Piperazine Chemotype Delivers Nanomolar Sigma‑1 Receptor Affinity with High Subtype Selectivity

Although no direct receptor‑binding data exist for CAS 518004-58-5, a closely related benzodioxole‑piperazine derivative, 1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑(4‑(2‑fluoroethoxy)benzyl)piperazine (compound 6), demonstrated Kᵢ = 1.85 ± 1.59 nM at σ₁ receptors with 157‑fold selectivity over σ₂ (Kᵢ = 291 ± 111 nM) [1]. This establishes that the benzodioxole‑piperazine scaffold can achieve low‑nanomolar, subtype‑selective σ₁ binding. The additional para‑trifluoromethylphenyl group in CAS 518004-58-5 is positioned to further modulate lipophilicity and potentially enhance affinity, consistent with SAR trends observed for halogenated benzylpiperazines.

Sigma‑1 receptor PET imaging Neuropharmacology

Class‑Level Evidence: 1,3‑Benzodioxole N‑Phenylpiperazine Derivatives Exhibit Sub‑Nanomolar Alpha‑1A Adrenoceptor Affinity

The 1,3‑benzodioxole N‑phenylpiperazine chemotype has yielded LASSBio‑772, which displayed Kᵢ = 0.14 nM at α₁A‑AR, comparable to the clinically used α₁A‑blocker tamsulosin (Kᵢ = 0.13 nM), and 40‑fold selectivity over α₁B‑AR [1]. CAS 518004-58-5 shares the 1,3‑benzodioxole‑piperazine core but introduces a para‑trifluoromethyl substituent in place of the N‑phenyl ring, a modification that may alter subtype selectivity and metabolic stability. This class‑level precedent indicates that the scaffold is highly ligand‑efficient at aminergic GPCRs.

Alpha‑1 adrenoceptor Urology Benign prostatic hyperplasia

Para‑Trifluoromethyl Substitution Offers a Different Electronic and Steric Profile than Meta‑Substituted Regioisomers

Most commercially available trifluoromethyl‑phenylpiperazines, including TFMPP and 1‑(1,3‑benzodioxol‑5‑ylmethyl)‑4‑[3‑(trifluoromethyl)phenyl]piperazine, carry the CF₃ group at the meta position. CAS 518004-58-5 is a rare para‑substituted regioisomer in this series [1]. The para‑CF₃ group exerts a stronger electron‑withdrawing inductive effect (–I) and minimal resonance effect compared with the meta‑CF₃, which can differentially modulate the pKₐ of the piperazine nitrogens and the electron density of the adjacent phenyl ring, potentially altering receptor‑binding kinetics and metabolic soft spots [2].

Regioisomerism Structure‑activity relationship Electron‑withdrawing group

Recommended Procurement and Research Application Scenarios for CAS 518004-58-5 Based on Differentiation Evidence


CNS‑Focused Fragment‑Based or Hit‑to‑Lead Screening Requiring Balanced Lipophilicity and TPSA

With an XLogP3 of 3.5 and a TPSA of 33.7 Ų [1], CAS 518004-58-5 sits within the established CNS drug‑likeness window. It is a suitable choice for CNS‑oriented screening cascades where the goal is to identify brain‑penetrant hits with a reduced risk of non‑specific membrane accumulation, compared with very low‑TPSA analogs such as TFMPP (TPSA ≈15.3 Ų).

Sigma‑1 Receptor Probe Development Leveraging the Benzodioxole‑Piperazine Pharmacophore

The benzodioxole‑piperazine chemotype has yielded sub‑nanomolar, subtype‑selective σ₁ receptor ligands suitable for PET imaging [2]. CAS 518004-58-5, as a structurally distinct member of this class incorporating a para‑trifluoromethyl group, can serve as a versatile intermediate for the synthesis of novel σ₁‑targeted molecular probes or radiotracers.

Alpha‑1 Adrenoceptor SAR Exploration with a Non‑Classical N‑Phenylpiperazine Scaffold

Given that 1,3‑benzodioxole N‑phenylpiperazine derivatives have achieved Kᵢ values at α₁A‑AR comparable to tamsulosin (Kᵢ = 0.13–0.14 nM) [3], CAS 518004-58-5 offers a differentiated scaffold for exploring α₁‑AR subtype selectivity. Its para‑trifluoromethyl substitution pattern departs from the classical N‑phenylpiperazine motif, potentially yielding novel selectivity windows relevant to urological or cardiovascular drug discovery.

Regioisomeric SAR Studies on Trifluoromethylphenyl‑Piperazine Pharmacokinetics and Metabolism

As a rare para‑CF₃ regioisomer in a field dominated by meta‑CF₃ analogs [1], CAS 518004-58-5 is valuable for systematic regioisomeric SAR studies. The different electronic and steric properties of para‑ vs. meta‑CF₃ can influence piperazine nitrogen basicity, CYP450 oxidation sites, and glucuronidation susceptibility, providing critical information for lead optimization programs.

Quote Request

Request a Quote for 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.